N-(tert-ブチルジメチルシリル)フタルイミド

説明

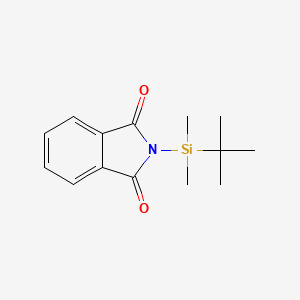

N-(tert-Butyldimethylsilyl)phthalimide: is an organic compound with the chemical formula C14H21NO2Si. It is a colorless crystalline solid, stable at room temperature, and insoluble in water . This compound is widely used in N-substitution reactions in organic synthesis, serving as an N-protecting group to protect the amine function against unwanted side reactions .

科学的研究の応用

Chemistry: N-(tert-Butyldimethylsilyl)phthalimide is used as a derivatization agent in lipid metabolism studies, particularly for determining isotopic enrichment of glycerol in very-low-density lipoproteins (VLDL). It is also employed in the synthesis of various N-nitroso compounds from secondary amines.

Biology and Medicine: In biological and medical research, this compound is used to study VLDL metabolism, which has implications for understanding lipid disorders and developing therapeutic interventions.

準備方法

Synthetic Routes and Reaction Conditions: N-(tert-Butyldimethylsilyl)phthalimide is generally prepared by reacting phthalimide with a tert-butyldimethylsilylating agent . Common alkali catalysts used in this reaction include sodium carbonate and potassium carbonate . The reaction typically involves the following steps:

- Dissolving phthalimide in an appropriate solvent.

- Adding the tert-butyldimethylsilylating agent.

- Introducing the alkali catalyst to facilitate the reaction.

- Isolating and purifying the product through crystallization or other suitable methods.

Industrial Production Methods: Industrial production methods for N-(tert-Butyldimethylsilyl)phthalimide follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions: N-(tert-Butyldimethylsilyl)phthalimide primarily undergoes N-substitution reactions . It can also participate in other types of reactions, such as:

Oxidation: Although less common, it can be oxidized under specific conditions.

Reduction: It can be reduced to form various derivatives.

Substitution: It is widely used in substitution reactions to introduce different substituents at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various alkylating or acylating agents under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-substitution reactions typically yield N-alkyl or N-acyl derivatives .

作用機序

The mechanism by which N-(tert-Butyldimethylsilyl)phthalimide exerts its effects involves its role as an N-protecting group. By protecting the amine function, it prevents unwanted side reactions during chemical synthesis . This protection is achieved through the formation of a stable silyl group at the nitrogen atom, which can be selectively removed under specific conditions to reveal the free amine .

生物活性

N-(tert-Butyldimethylsilyl)phthalimide is a compound of interest in various fields of medicinal chemistry and biological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Overview of N-(tert-Butyldimethylsilyl)phthalimide

N-(tert-Butyldimethylsilyl)phthalimide is a derivative of phthalimide, which is known for its diverse applications in organic synthesis and medicinal chemistry. The introduction of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, which are crucial for biological assays.

Antibacterial Activity

Research has indicated that certain phthalimide derivatives exhibit antibacterial properties. However, studies specifically focusing on N-(tert-Butyldimethylsilyl)phthalimide have shown limited antibacterial activity. For instance, it was noted that some lactam systems derived from phthalimides showed low solubility, which negatively impacted their biological activity, including antibacterial effects .

Enzyme Inhibition

N-(tert-Butyldimethylsilyl)phthalimide has been evaluated for its potential as an enzyme inhibitor. In particular, studies have focused on its interaction with protein kinases. For example, the compound was part of a series that demonstrated promising binding profiles within the ATP-binding site of protein kinases, indicating potential as a therapeutic agent targeting these enzymes .

Case Studies

- Cyclization Reactions : A study reported on the cyclization of phthalimides using TBDMSOTf as a reagent, leading to various functionalized products with differing yields. The biological activity of these products was assessed, although specific data on N-(tert-Butyldimethylsilyl)phthalimide was not highlighted in detail .

- Metalated Phthalimides : Another investigation explored bioactive cyclometalated phthalimides, including derivatives like N-(tert-Butyldimethylsilyl)-4-(pyridin-2-yl)phthalimide. This study revealed significant differences in binding orientations and kinase profiling results, suggesting that modifications to the phthalimide structure can influence biological activity .

Data Summary

特性

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJNRHYJHTYODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404151 | |

| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79293-84-8 | |

| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。